Methyl (3-chloropropyl)carbamate
Description
Methyl (3-chloropropyl)carbamate is a carbamate derivative characterized by a methyl carbamate group (-O(CO)NHCH₃) attached to a 3-chloropropyl chain (Cl-CH₂CH₂CH₂-). This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of functionalized silica gels for chromatographic applications and in pharmaceutical synthesis, such as the production of tricyclic antidepressants . Its molecular formula is C₅H₁₀ClNO₂, with a molecular weight of 163.59 g/mol. The chlorine atom at the terminal position of the propyl chain enhances its reactivity, enabling nucleophilic substitution reactions, while the carbamate group contributes to stability and hydrogen-bonding interactions .
Properties
CAS No. |
63656-12-2 |
|---|---|
Molecular Formula |
C5H10ClNO2 |
Molecular Weight |
151.59 g/mol |
IUPAC Name |
methyl N-(3-chloropropyl)carbamate |
InChI |
InChI=1S/C5H10ClNO2/c1-9-5(8)7-4-2-3-6/h2-4H2,1H3,(H,7,8) |
InChI Key |
HPKWHBDMFYXXBC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (3-chloropropyl)carbamate can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropropylamine with methyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually involve maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The raw materials, 3-chloropropylamine and methyl chloroformate, are fed into a reactor where the reaction takes place under controlled conditions. The product is then purified through distillation or crystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Methyl (3-chloropropyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted carbamates, amines, and thiols.
Hydrolysis: Products include 3-chloropropylamine and carbon dioxide.
Oxidation and Reduction: Products include corresponding oxides and amines.
Scientific Research Applications
Methyl (3-chloropropyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a model compound for studying carbamate metabolism.
Medicine: It is explored for its potential use in the development of new drugs, particularly as enzyme inhibitors.
Industry: this compound is used in the production of polymers and as a stabilizer in the manufacture of plastics.
Mechanism of Action
The mechanism of action of methyl (3-chloropropyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates are known to inhibit the activity of enzymes such as acetylcholinesterase by carbamoylation of the active site. This inhibition leads to the accumulation of acetylcholine, resulting in prolonged nerve impulses. The compound’s molecular targets include the active sites of enzymes, and the pathways involved are primarily related to neurotransmission and enzyme regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of Methyl (3-chloropropyl)carbamate are compared below with five related carbamates, highlighting differences in reactivity, applications, and safety profiles.
Structural and Functional Comparisons
Reactivity and Stability
- This compound : The chlorine atom facilitates nucleophilic substitution (e.g., azidation in silica gel functionalization ), while the methyl carbamate group offers moderate stability under basic conditions.
- Chlorpropham : The chlorophenyl group enhances lipophilicity, making it effective as a pre-emergent herbicide, but it is less reactive toward nucleophiles compared to the chloropropyl analog .
- Methyl (3-hydroxyphenyl)carbamate : The hydroxyl group introduces hydrogen-bonding capacity but reduces stability in acidic environments .
- tert-Butyl (3-chloropropyl)carbamate : The bulky tert-butyl group provides steric protection, increasing stability during prolonged storage or reaction conditions .
Key Research Findings
- Synthetic Utility : this compound’s terminal chlorine enables efficient azidation for silica gel functionalization, achieving >90% yield in one-pot procedures .
- Pharmaceutical Relevance : Its ethyl analog (ethyl 3-chloropropyl(methyl)carbamate) is critical in forming the ethylcarbamate derivative of protriptyline, a tricyclic antidepressant with reduced sedative effects .
- Environmental Impact : Chlorpropham’s persistence in soil (half-life ~30 days) contrasts with this compound’s shorter environmental retention due to hydrolytic degradation .
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